molecular formula C8H22Cl2O2Si3 B3243619 Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane CAS No. 158465-60-2

Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane

Cat. No.: B3243619
CAS No.: 158465-60-2
M. Wt: 305.42 g/mol
InChI Key: BQSWHLUBONGKAZ-UHFFFAOYSA-N
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Description

Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane is a specialized organosilicon compound of significant interest in advanced materials research and organic synthesis. This reagent features multiple reactive chloromethyl groups, which allow it to act as a versatile building block or cross-linking agent. Its primary research value lies in its application in polymer chemistry, particularly for the synthesis and modification of silicone-based polymers, where it can be used to introduce functional sites or create custom siloxane structures with specific properties. The mechanism of action typically involves nucleophilic substitution reactions, where the chlorine atoms can be displaced by various nucleophiles, or hydrolysis to form reactive silanols. This reactivity makes it a valuable intermediate for developing novel materials for coatings, adhesives, and specialty elastomers. Researchers also utilize its structure for creating molecular scaffolds in supramolecular chemistry. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H22Cl2O2Si3/c1-13(2,7-9)11-15(5,6)12-14(3,4)8-10/h7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSWHLUBONGKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)O[Si](C)(C)O[Si](C)(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22Cl2O2Si3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158465-60-2
Record name Polydimethylsiloxane, chloromethyl terminated
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane typically involves the reaction of chloromethyl(dimethyl)silane with dimethylchlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:

(CH3)2Si(CH2Cl)2+(CH3)2SiCl2[(CH3)2Si(CH2Cl)]2O+HCl(CH_3)_2Si(CH_2Cl)_2 + (CH_3)_2SiCl_2 \rightarrow [(CH_3)_2Si(CH_2Cl)]_2O + HCl (CH3​)2​Si(CH2​Cl)2​+(CH3​)2​SiCl2​→[(CH3​)2​Si(CH2​Cl)]2​O+HCl

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane undergoes nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles, such as hydroxyl or alkoxy groups.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with other silanes or siloxanes, forming larger organosilicon compounds.

Common Reagents and Conditions:

    Nucleophiles: Hydroxyl groups, alkoxy groups, and amines.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.

    Solvents: Anhydrous solvents like tetrahydrofuran or dichloromethane.

Major Products:

    Silanols: Formed through hydrolysis.

    Organosilicon Polymers: Resulting from condensation reactions.

Scientific Research Applications

Chemistry: Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins.

Biology and Medicine: In biological research, this compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to enhance their stability and functionality. It is also explored for its potential use in drug delivery systems.

Industry: The compound finds applications in the production of silicone-based materials, including adhesives, sealants, and coatings. Its ability to form stable bonds with both organic and inorganic substrates makes it valuable in the development of advanced materials.

Mechanism of Action

The mechanism of action of Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane involves the formation of stable silicon-oxygen and silicon-carbon bonds. The compound reacts with nucleophiles through a substitution mechanism, where the chlorine atoms are replaced by other functional groups. This reactivity is facilitated by the electron-withdrawing nature of the silicon atoms, which stabilizes the transition state during the reaction.

Comparison with Similar Compounds

Bis(chloromethyl)dimethylsilane

  • Molecular Formula : C₄H₁₀Cl₂Si₂.
  • Structure : (CH₃)₂Si(CH₂Cl)₂.
  • Key Differences :
    • Lacks silicon-oxygen bridges, resulting in higher reactivity of Si-Cl bonds.
    • Used directly as a precursor for silyl diol esters (e.g., bis(benzoyloxy)dimethylsilane via reaction with potassium benzoate) .
    • Applications: Intermediate in Ziegler-Natta catalyst systems for polyolefin production .
  • Reactivity : More reactive toward nucleophiles due to direct Si-Cl bonds compared to the target compound’s ether-linked chloromethyl groups .

1,3-Bis(chloromethyldimethylsilyloxy)benzene

  • Molecular Formula : C₁₆H₂₂Cl₂O₂Si₂.
  • Structure : Aromatic benzene ring with two [chloromethyldimethylsilyl]oxy groups.
  • Key Differences: Aromatic backbone enhances thermal stability but reduces solubility in non-polar solvents. Used in specialized silicone resins requiring rigidity and heat resistance .
  • Applications : Crosslinker for high-temperature silicones, contrasting with the target compound’s aliphatic structure suited for flexible polymers .

Hexamethyldisiloxane

  • Molecular Formula : C₆H₁₈OSi₂.
  • Structure : (CH₃)₃Si-O-Si(CH₃)₃.
  • Key Differences: Non-reactive methyl groups render it inert, used as a solvent or lubricant. Lacks functional groups for further chemical modification, unlike the target compound’s chloromethyl moieties .
  • Applications : Hydraulic fluids, heat-transfer media, and dielectric materials .

Chloromethyldiethoxymethylsilane

  • Molecular Formula : C₆H₁₅ClO₂Si.
  • Structure : (CH₃)(C₂H₅O)₂SiCH₂Cl.
  • Key Differences: Ethoxy groups hydrolyze under moisture to form silanols, enabling adhesion promotion. Chloromethyl group allows covalent bonding to substrates, similar to the target compound .
  • Applications : Surface modification of glass or silica in coatings and composites .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Reactivity Key Applications
Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane C₈H₂₀Cl₂O₂Si₃ 355.4 Moderate (ether-linked Cl) Silicone crosslinkers, specialty polymers
Bis(chloromethyl)dimethylsilane C₄H₁₀Cl₂Si₂ 199.2 High (direct Si-Cl) Catalyst precursors, diol ester synthesis
1,3-Bis(chloromethyldimethylsilyloxy)benzene C₁₆H₂₂Cl₂O₂Si₂ 385.5 Moderate (aromatic stability) High-temperature silicones
Hexamethyldisiloxane C₆H₁₈OSi₂ 162.4 Low (inert) Solvents, lubricants
Chloromethyldiethoxymethylsilane C₆H₁₅ClO₂Si 182.7 Moderate (hydrolyzable ethoxy) Adhesion promotion, surface modification

Biological Activity

Chemical Structure and Properties

Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane (commonly referred to as Bis(chloromethyl)dimethylsilane) is a silane compound with the molecular formula C4H10Cl2SiC_4H_{10}Cl_2Si and a molecular weight of approximately 157.11 g/mol. Its structure consists of two chloromethyl groups attached to a dimethylsilyl moiety, which contributes to its unique reactivity and potential biological activity.

Biological Activity

The biological activity of Bis(chloromethyl)dimethylsilane has been explored in various studies, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

1. Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of silane compounds, including Bis(chloromethyl)dimethylsilane. A study evaluated the efficacy of several silane derivatives against gram-positive bacteria and mycobacterial strains. The findings indicated that certain derivatives exhibited significant antibacterial activity, comparable to clinically used antibiotics such as ampicillin and rifampicin .

CompoundActivity AgainstNotable Efficacy
Bis(chloromethyl)dimethylsilaneStaphylococcus aureus, MRSAComparable to ampicillin
3,4-DichlorocinnamanilidesEnterococcus faecalis, Mycobacterium smegmatisSubmicromolar activity

2. Cytotoxicity Studies

Cytotoxicity assessments have shown that some silane derivatives can exhibit selective toxicity towards cancer cell lines while sparing normal cells. For instance, derivatives of Bis(chloromethyl)dimethylsilane were tested against various cancer cell lines, revealing a promising therapeutic index .

3. Mechanism of Action

The proposed mechanism by which Bis(chloromethyl)dimethylsilane exerts its biological effects includes the disruption of microbial cell membranes and interference with cellular processes in cancer cells. This disruption is attributed to the chloromethyl groups, which can form reactive species capable of damaging cellular components.

Case Studies and Research Findings

Several studies have investigated the biological activities of silane compounds similar to Bis(chloromethyl)dimethylsilane:

  • Study on Antibacterial Efficacy : A comprehensive evaluation was conducted on various silane derivatives, including Bis(chloromethyl)dimethylsilane, demonstrating significant antibacterial activity against both gram-positive bacteria and mycobacteria. The results suggested that structural modifications could enhance efficacy .
  • Cytotoxicity in Cancer Models : In vitro studies showed that certain derivatives displayed selective cytotoxicity towards cancer cells while maintaining low toxicity levels in normal cell lines. This selectivity is crucial for developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via silylation reactions involving chloromethyllithium intermediates. For example, dichlorodiphenylsilane reacts with chloromethyllithium (generated from chloroiodomethane and MeLi) to yield bis(chloromethyl) derivatives . Purity optimization involves fractional distillation under inert atmospheres (e.g., nitrogen) and characterization via gas chromatography (GC) coupled with mass spectrometry (GC-MS) to detect residual siloxane byproducts .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:

  • ¹H NMR : δ 0.05 ppm (singlet, dimethylsilane groups) and δ 3.6–3.7 ppm (chloromethyl protons) .
  • ¹³C NMR : Peaks at δ -5.3 ppm (Si–CH₃) and δ 32–35 ppm (Si–CH₂Cl) confirm backbone integrity .
  • Fourier-transform infrared (FTIR) spectroscopy identifies Si–O–Si (1050–1100 cm⁻¹) and Si–Cl (450–550 cm⁻¹) bonds .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Due to flammability (UN 1993) and reactivity with moisture, storage requires anhydrous conditions and flame-resistant containers. Use glove boxes or fume hoods with HEPA filters to prevent inhalation of volatile chlorosilanes . Emergency protocols include neutralization with ethanol to hydrolyze residual Si–Cl bonds .

Advanced Research Questions

Q. How do reaction conditions influence the polymerization of this compound into polysiloxanes?

  • Methodological Answer : Controlled hydrolysis in non-polar solvents (e.g., hexane) with catalytic triethylamine yields linear polysiloxanes. Kinetic studies show that water concentration below 50 ppm minimizes cross-linking. Gel Permeation Chromatography (GPC) monitors molecular weight (Mn = 4,000–18,000 g/mol) and polydispersity (Đ = 1.2–1.5) .

Q. What mechanistic insights explain the compound’s reactivity in silylation reactions?

  • Methodological Answer : The chloromethyl groups act as electrophilic sites, enabling nucleophilic substitution. Density Functional Theory (DFT) calculations reveal a lower activation energy (ΔG‡ = 15–20 kJ/mol) for Si–Cl bond cleavage compared to Si–CH₃ bonds, favoring selective functionalization .

Q. How does the compound’s stability vary under thermal and oxidative stress?

  • Methodological Answer : Thermogravimetric Analysis (TGA) shows decomposition onset at 180°C, releasing HCl and forming cyclic siloxanes. Oxidative stability is assessed via accelerated aging in O₂-rich environments (40°C, 75% RH), with degradation products identified using GC-MS .

Key Research Findings

  • The compound’s dual chloromethyl groups enable controlled polymerization into fluorosilicones with applications in high-temperature elastomers .
  • DFT studies highlight its utility in designing Si-based drug delivery systems due to tunable hydrophobicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane
Reactant of Route 2
Bis[[chloromethyl(dimethyl)silyl]oxy]-dimethylsilane

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